![molecular formula C6H7N3O3 B2902953 1H-1,2,3-Triazole-1-acetic acid, 4-formyl-, methyl ester CAS No. 853806-03-8](/img/structure/B2902953.png)
1H-1,2,3-Triazole-1-acetic acid, 4-formyl-, methyl ester
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Overview
Description
1H-1,2,3-Triazole-1-acetic acid, 4-formyl-, methyl ester is a derivative of triazole . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Synthesis Analysis
The synthesis of triazole-containing scaffolds has been a topic of interest in pharmaceutical research . A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Mechanism of Action
Target of Action
Methyl 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetate is a compound that contains a 1,2,4-triazole ring . Compounds with this structure are known to interact with various biological targets. For instance, nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450 . .
Mode of Action
Compounds with a 1,2,4-triazole ring are known to form hydrogen bonds with different targets, which can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties . The carbonyl group in the structure may also contribute to its ability to form hydrogen bonds .
Biochemical Pathways
Compounds with a 1,2,4-triazole ring are known to exhibit various bioactivities, such as antibacterial, antifungal, and anticancer activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
Compounds with a 1,2,4-triazole ring are known to have good bioavailability due to their ability to form hydrogen bonds .
Result of Action
Compounds with a 1,2,4-triazole ring are known to exhibit various bioactivities, such as antibacterial, antifungal, and anticancer activities . These activities suggest that the compound may have various molecular and cellular effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is stable under thermal and acid conditions and is insensitive to redox, hydrolysis, and enzymatic hydrolase . .
Advantages and Limitations for Lab Experiments
One advantage of using 1H-1,2,3-Triazole-1-acetic acid, 4-formyl-, methyl ester in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous environments.
Future Directions
There are many future directions for research on 1H-1,2,3-Triazole-1-acetic acid, 4-formyl-, methyl ester, including further studies on its mechanism of action, its potential as a treatment for various diseases, and its applications in materials science and catalysis. Additionally, further research is needed to optimize the synthesis method and improve the solubility of this compound.
Synthesis Methods
1H-1,2,3-Triazole-1-acetic acid, 4-formyl-, methyl ester is synthesized through a multi-step process that involves the reaction of 4-formyl-1H-1,2,3-triazole with methyl chloroformate in the presence of a base. The resulting product is then purified through column chromatography to obtain this compound in high purity.
Scientific Research Applications
1H-1,2,3-Triazole-1-acetic acid, 4-formyl-, methyl ester has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been used as a building block in the synthesis of various drugs and bioactive molecules. In materials science, this compound has been used as a precursor for the synthesis of metal-organic frameworks and other porous materials. In catalysis, this compound has been used as a ligand in various metal-catalyzed reactions.
properties
IUPAC Name |
methyl 2-(4-formyltriazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-12-6(11)3-9-2-5(4-10)7-8-9/h2,4H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKHYYZLQGIYMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(N=N1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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